3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one
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Overview
Description
3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one is an organic compound that features a bromophenyl group, a tetrahydrofuran moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one typically involves multi-step organic reactions. One possible route could involve:
Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, a Grignard reaction could be employed to introduce the propanone group.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine precursors.
Tetrahydrofuran Attachment: The tetrahydrofuran moiety can be introduced through etherification reactions using suitable alcohol derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propanone group.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The bromophenyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one: Similar structure with a chlorine atom instead of bromine.
3-(2-Fluorophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one may confer unique reactivity and biological activity compared to its chloro and fluoro analogs.
Properties
IUPAC Name |
3-(2-bromophenyl)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO3/c18-16-4-2-1-3-14(16)5-6-17(20)19-9-15(10-19)22-12-13-7-8-21-11-13/h1-4,13,15H,5-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMSBFSKZJXXGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2CN(C2)C(=O)CCC3=CC=CC=C3Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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